Cas no 1361584-68-0 (Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid)

ヒドロキシ-(3,2',4',6'-テトラクロロビフェニル-2-イル)-酢酸は、多塩素化ビフェニル(PCB)誘導体の一種であり、特定の化学反応や研究用途において有用な化合物です。この化合物は、塩素原子が特定の位置に配置されたビフェニル骨格を持ち、ヒドロキシ基とカルボン酸基を有するため、官能基の反応性を活かした修飾が可能です。その構造的特徴から、有機合成中間体や分析化学の基準物質としての利用が期待されます。また、塩素化された芳香環により高い安定性を示し、特定の条件下での反応性や選択性が優れている点が特徴です。環境中での挙動や生分解性に関する研究にも適用可能な化合物です。

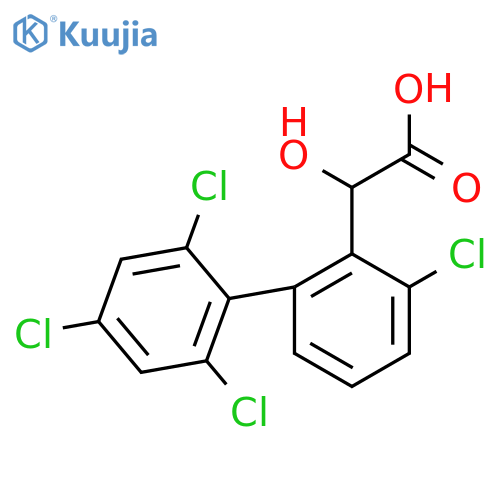

1361584-68-0 structure

商品名:Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid

CAS番号:1361584-68-0

MF:C14H8Cl4O3

メガワット:366.023520469666

CID:4991330

Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid 化学的及び物理的性質

名前と識別子

-

- Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid

-

- インチ: 1S/C14H8Cl4O3/c15-6-4-9(17)11(10(18)5-6)7-2-1-3-8(16)12(7)13(19)14(20)21/h1-5,13,19H,(H,20,21)

- InChIKey: GEISGYXCLHZDHT-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(C2C(=CC(=CC=2Cl)Cl)Cl)=C1C(C(=O)O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 369

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 57.5

Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011010710-250mg |

Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid |

1361584-68-0 | 97% | 250mg |

470.40 USD | 2021-07-04 | |

| Alichem | A011010710-1g |

Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid |

1361584-68-0 | 97% | 1g |

1,579.40 USD | 2021-07-04 | |

| Alichem | A011010710-500mg |

Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid |

1361584-68-0 | 97% | 500mg |

815.00 USD | 2021-07-04 |

Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

1361584-68-0 (Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid) 関連製品

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬